N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide
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Overview
Description
N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide, N-(2-fluorophenyl)-: Shares the fluorophenyl group but has a different core structure.
N- {2- [3- ( { [ (2-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide: Contains a similar fluorophenyl group and sulfanyl linkage but differs in the overall structure.
Uniqueness
N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE is unique due to its combination of a benzothiazole ring, a fluorophenyl group, and a cyclohexanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C22H22FN3O2S2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H22FN3O2S2/c23-16-8-4-5-9-17(16)25-20(27)13-29-22-26-18-11-10-15(12-19(18)30-22)24-21(28)14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7,13H2,(H,24,28)(H,25,27) |
InChI Key |
MZORCZKHYOXXRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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